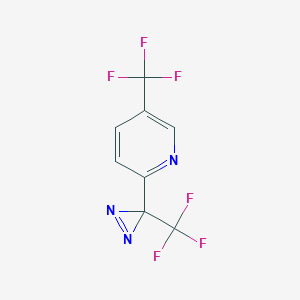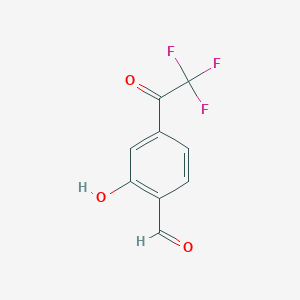
Hydrolyzed Fumonisin B2
Overview
Description
Hydrolyzed Fumonisin B2 (HFB2) is a mycotoxin produced by Fusarium fungi that infect many cereal grains and other foods . It is a hydrolysis product of fumonisins (HF) and retains biological activity . Due to the high frequency and concentration of contamination, fumonisins are likely to have an impact on human and animal health .
Synthesis Analysis
An accurate, reliable, and specific method was developed for the quantitative determination of fumonisins B1, B2, B3, and their hydrolyzed metabolites . The method uses ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied using LC-MS/MS .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) .Scientific Research Applications
Analytical and Detection Methods
- Hydrolyzed Fumonisin B2 (HFB2) is significant in analytical chemistry for detecting mycotoxin levels in food products. A study by Seefelder, Knecht, and Humpf (2003) explored the binding of fumonisins to matrix components in thermally treated food, demonstrating the formation of artifacts like HFB2 under certain conditions, which can be analyzed using liquid chromatography-electrospray ionization-tandem mass spectrometry (Seefelder, Knecht, & Humpf, 2003).
Detoxification and Biodegradation
- The enzyme aminotransferase FumI from Sphingopyxis sp. MTA144, as described by Hartinger et al. (2011), can deaminate hydrolyzed fumonisin B1, a step in the catabolic pathway of fumonisins. This implies potential applications in biotechnological detoxification of HFB2 (Hartinger et al., 2011).
Food Safety and Mycotoxin Management
- Research by Zhang et al. (2022) developed a method for determining fumonisins and their hydrolyzed metabolites, including HFB2, in broiler chicken feed and excreta, highlighting its importance in food safety and mycotoxin management (Zhang et al., 2022).
Food Processing
- The study by Palencia et al. (2003) showed that traditional nixtamalization methods used in tortilla preparation reduce total fumonisins, converting some to hydrolyzed forms like HFB2, which is relevant to understanding the impact of food processing techniques on mycotoxin levels (Palencia et al., 2003).
Understanding Mycotoxin Chemistry
- A study by Badria, Abbas, and Shier (1995) on the chemical transformation of hydrolyzed fumonisin B1 to HFB2 provides insights into the stability and reactivity of these mycotoxins, crucial for understanding their behavior and risks in different environments (Badria, Abbas, & Shier, 1995).
Toxicology and Health Research
- Research by Voss et al. (2009) indicated that hydrolyzed fumonisin B1, closely related to HFB2, did not cause neural tube defects in an LM/Bc mouse model, highlighting the importance of studying hydrolyzed fumonisins in toxicological and health-related research (Voss et al., 2009).
Environmental and Agricultural Applications
- Heinl et al. (2011) identified and studied an aminotransferase from bacterium ATCC 55552 that deaminates hydrolyzed fumonisin B1, suggesting potential applications in environmental and agricultural settings for mycotoxin degradation (Heinl et al., 2011).
Mechanism of Action
Target of Action
It is known that this compound is a hydrolysis product of fumonisins, which are toxic mycotoxins that commonly exist in food and feed .
Mode of Action
It is known that this compound retains the biological activity of its parent fumonisins . Fumonisins can induce many aspects of toxicity, leading to adverse effects on human and animal health .
Biochemical Pathways
It is known that fumonisins and their hydrolyzed forms can induce dna damage, enhance lipid peroxidation, and cause protein damage .
Pharmacokinetics
A study has developed a method for the quantitative determination of fumonisins and their hydrolyzed metabolites in broiler chicken feed and excreta . This method enables the investigation of migration and transformation of fumonisins and their hydrolyzed forms in chickens, as well as further assessment of the exposure risk in the food chain .
Result of Action
It is known that both the parent and hydrolyzed fumonisins could induce growth retardation, tissue damage, and the imbalance of intestinal microbiota in broilers .
Action Environment
The action of Hydrolyzed Fumonisin B2 can be influenced by environmental factors. For instance, the pH of the environment can affect the activity of enzymes involved in the biodegradation of fumonisins . Furthermore, fumonisins and their hydrolyzed forms can contaminate maize and maize products, especially in broiler feed . This indicates that the harmful effects of this compound cannot be ignored during food safety risk assessment .
Safety and Hazards
Hydrolyzed Fumonisin B2 is considered hazardous. It can cause skin irritation, serious eye irritation, respiratory irritation, and may cause cancer . It may also cause damage to organs through prolonged or repeated exposure . Epidemiological investigations have shown that in high-exposure populations, fumonisins are associated with esophageal cancer, primary liver cancer, neural-tube defects, and cardiovascular diseases .
Future Directions
Future initiatives to better understand the relationship between fumonisins and human health should emphasize validation of biomarkers, such as urinary fumonisin B1 concentration, as well as comparative studies to determine which animal models are most relevant to humans . The harmful effects of Hydrolyzed Fumonisin B2 cannot be ignored during food safety risk assessment .
Biochemical Analysis
Biochemical Properties
Hydrolyzed Fumonisin B2 plays a role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with ceramide synthase, an enzyme involved in sphingolipid metabolism. This compound inhibits ceramide synthase, leading to the accumulation of sphinganine and sphingosine, which disrupts sphingolipid metabolism . Additionally, this compound can interact with other proteins involved in cellular signaling pathways, although these interactions are less well-characterized.
Cellular Effects
This compound affects various types of cells and cellular processes. In broiler chickens, exposure to this compound has been shown to decrease body weight and tissue weight, particularly affecting the testes . It also significantly impacts the intestinal microbiota, altering the relative abundance of bacteria from the Firmicutes and Proteobacteria phyla . These changes can lead to growth retardation, tissue damage, and an imbalance in the intestinal microbiota.
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of ceramide synthase, which disrupts sphingolipid metabolism . This inhibition leads to the accumulation of sphinganine and sphingosine, which can interfere with cell signaling pathways and induce apoptosis. This compound may also affect gene expression by altering the levels of sphingolipid metabolites, although the specific genes involved are not well-defined.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under alkaline conditions, which are used to hydrolyze Fumonisin B2 into its hydrolyzed form . The long-term effects on cellular function are still being investigated. In broiler chickens, the migration and transformation of this compound have been studied using ultra-performance liquid chromatography combined with tandem mass spectrometry .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In broiler chickens, higher doses of this compound have been associated with more significant growth retardation and tissue damage The specific threshold effects and toxic or adverse effects at high doses are still being studied
Metabolic Pathways
This compound is involved in metabolic pathways related to sphingolipid metabolism. It interacts with ceramide synthase, leading to the accumulation of sphinganine and sphingosine . These metabolites can affect various cellular processes, including cell signaling and apoptosis. The metabolism and biotransformation of this compound through the intestinal microbiota and liver have been studied extensively in pigs .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In broiler chickens, the migration and transformation of this compound have been studied using ultra-performance liquid chromatography combined with tandem mass spectrometry . The specific transporters and binding proteins involved in its distribution are still being investigated.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-characterized. It is known that this compound can interact with ceramide synthase, which is localized in the endoplasmic reticulum
Properties
IUPAC Name |
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO4/c1-5-6-12-17(3)22(27)21(26)14-16(2)11-9-7-8-10-13-19(24)15-20(25)18(4)23/h16-22,24-27H,5-15,23H2,1-4H3/t16-,17+,18-,19+,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYFGSXVLITXCG-FAGWYDQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the conversion of Hydrolyzed Fumonisin B1 to Hydrolyzed Fumonisin B2 important for analytical chemistry?
A1: Hydrolyzed fumonisins (HF) are a significant food safety concern as they retain biological activity despite being breakdown products of fumonisins, mycotoxins produced by Fusarium fungi. [] The detection of HF in food necessitates reliable analytical standards. Since Hydrolyzed Fumonisin B1 (HFB1) is more readily available, its conversion to this compound (HFB2) provides a method for obtaining a wider range of HF standards. This is crucial for developing accurate and sensitive analytical techniques to detect and quantify these toxins in food products, contributing to better food safety control. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1487223.png)

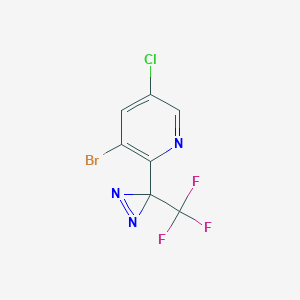
![1-Cyclopropanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487227.png)
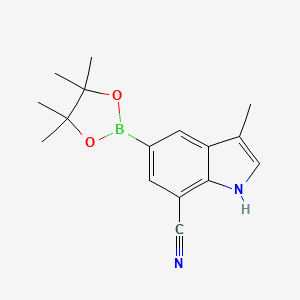
![Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1487229.png)

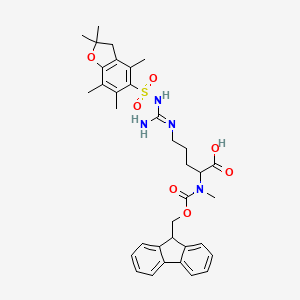
![Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1487232.png)
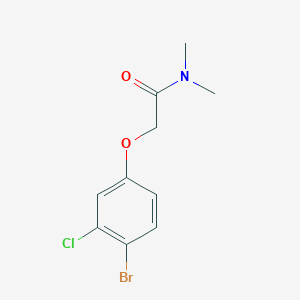
![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1487235.png)
